3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is an organic compound that belongs to the isonicotinamide family of molecules. This compound is characterized by the presence of a fluorine atom, a furan ring, a pyridine ring, and a methoxybenzamide group, making it a complex and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan and pyridine rings with the benzamide group. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: This compound has a similar structure but differs in the position of the furan ring.
Triazolopyrimidine: This compound has a different core structure but shares some biological activities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-17-5-4-13(8-15(17)19)18(22)21-10-12-7-14(11-20-9-12)16-3-2-6-24-16/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFQPEIXNUFCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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